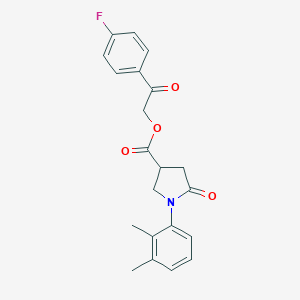
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown significant potential in scientific research applications. It is a pyrrolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations and has a high selectivity for certain enzymes and proteins. However, one of the limitations of using the compound is its relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for the study of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further explore its potential in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to develop more effective synthesis methods that can improve the yield and purity of the compound. Additionally, future studies may focus on the development of analogs and derivatives of the compound that may have improved potency and selectivity.
合成法
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with 2,3-dimethylphenyl acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then reacted with pyrrolidine-2,5-dione to yield 2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-(4-Fluorophenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H20FNO4 |
分子量 |
369.4 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-13-4-3-5-18(14(13)2)23-11-16(10-20(23)25)21(26)27-12-19(24)15-6-8-17(22)9-7-15/h3-9,16H,10-12H2,1-2H3 |
InChIキー |
POEYYVKIUKWNFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)


